molecular formula C14H16N4O2S B2915939 3-(pyrazin-2-yloxy)-N-(thiophen-2-yl)piperidine-1-carboxamide CAS No. 2034580-12-4

3-(pyrazin-2-yloxy)-N-(thiophen-2-yl)piperidine-1-carboxamide

Cat. No. B2915939
CAS RN: 2034580-12-4
M. Wt: 304.37
InChI Key: VEURELOVIWSWKY-UHFFFAOYSA-N
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Description

3-(pyrazin-2-yloxy)-N-(thiophen-2-yl)piperidine-1-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. It is a piperidine-based compound that has shown promising results in various studies, making it a subject of interest for further research.

Scientific Research Applications

Molecular Interaction and Receptor Antagonism

Studies have focused on the structural analysis and interaction of pyrazole derivatives, including compounds similar to "3-(pyrazin-2-yloxy)-N-(thiophen-2-yl)piperidine-1-carboxamide", with cannabinoid receptors. These compounds are designed to aid in characterizing cannabinoid receptor binding sites and serve as potential pharmacological probes. The research underscores the importance of specific structural features for potent antagonistic activity against brain cannabinoid CB1 receptors, suggesting a pathway for the development of drugs targeting cannabinoid-mediated physiological effects (Lan et al., 1999).

Synthesis and Characterization

Recent advancements in synthesis techniques have enabled the creation of complex molecules with potential therapeutic applications. For instance, the automated flow preparation of piperazine-2-carboxamide, closely related to the target compound, demonstrates the integration of enabling methods for efficient synthesis, pointing towards a streamlined approach in the development of novel chemical entities for medical research (Ingham et al., 2014).

Enzyme Inhibitory Activity

Compounds structurally related to "3-(pyrazin-2-yloxy)-N-(thiophen-2-yl)piperidine-1-carboxamide" have been evaluated for their enzyme inhibitory activities, indicating their potential as lead compounds for the development of new enzyme inhibitors. Such studies are crucial for understanding the biological activities of these compounds and their possible therapeutic applications (Cetin et al., 2021).

Antimycobacterial Activity

The quest for potent anti-tubercular agents has led to the synthesis and evaluation of pyrazine derivatives, revealing their significant activity against Mycobacterium tuberculosis. This research highlights the potential of pyrazine derivatives in contributing to the development of new treatments for tuberculosis, a major global health challenge (Srinivasarao et al., 2020).

properties

IUPAC Name

3-pyrazin-2-yloxy-N-thiophen-2-ylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S/c19-14(17-13-4-2-8-21-13)18-7-1-3-11(10-18)20-12-9-15-5-6-16-12/h2,4-6,8-9,11H,1,3,7,10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEURELOVIWSWKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NC2=CC=CS2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(pyrazin-2-yloxy)-N-(thiophen-2-yl)piperidine-1-carboxamide

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